molecular formula C13H20N2O2 B13243240 Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate

Cat. No.: B13243240
M. Wt: 236.31 g/mol
InChI Key: SSDRXKKYXQNHFG-UHFFFAOYSA-N
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Description

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and azepine ring system. The azepine ring, a seven-membered saturated structure, is substituted with a methyl carboxylate group at position 7 and an isopropyl group at position 3.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-propan-2-yl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-9(2)11-8-14-12-5-4-10(13(16)17-3)6-7-15(11)12/h8-10H,4-7H2,1-3H3

InChI Key

SSDRXKKYXQNHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2N1CCC(CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an imidazole precursor can yield the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis. Techniques like continuous flow chemistry can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Features a saturated 7-membered azepine ring fused with an imidazole. The azepine ring’s flexibility may enhance receptor binding compared to rigid aromatic systems .
  • Imidazobenzimidazoles (e.g., 9H-imidazo[1,2-a]benzimidazoles) : Contain a fused benzimidazole system (aromatic six-membered benzene + five-membered imidazole), offering planar rigidity suited for π-π interactions in biological targets .
  • Ganaplacide (imidazo[1,2-a]pyrazine) : A pyrazine-based core with antimalarial activity; the larger nitrogen-rich ring may influence redox properties and target specificity .

Substituent Analysis

Compound Name Substituents Key Structural Differences
Target Compound Methyl carboxylate (position 7), isopropyl (position 3) Ester group enhances solubility and metabolism
tert-Butyl 3-amino-imidazo[1,4]diazepine-7-carboxylate () Amino group (position 3), tert-butyl ester (position 7) Diazepine ring (6-membered) vs. azepine; amino group increases polarity
Imidazoazepine-3-sulphonyl chloride () Sulphonyl chloride (position 3) Reactive group for sulfonamide synthesis; no ester moiety
Imidazoazepin-3-amine hydrochloride () Amine (position 3), hydrochloride salt Protonated amine improves aqueous solubility

Pharmacological and Functional Comparisons

Intraocular Pressure (IOP) Modulation

  • Imidazobenzimidazoles: Demonstrated IOP-lowering effects in ocular normotensive rats at concentrations of 0.1–0.4%. Activity correlates with pharmacophore features like hydrogen bond donors and hydrophobic regions .
  • Target Compound : The azepine ring’s flexibility and methyl carboxylate may mimic these pharmacophores, but the absence of aromaticity could reduce binding affinity compared to benzimidazoles .

Antimalarial Activity

  • Ganaplacide: Contains a fluorine-substituted anilino group and imidazo[1,2-a]pyrazine core, targeting malaria parasites.

Computational and Pharmacophore Insights

  • Neural Network Models () : Highlight the importance of hydrogen bond acceptors (e.g., carboxylate oxygen) and hydrophobic groups (e.g., isopropyl) in IOP-lowering activity. The target compound aligns partially with these features .

Biological Activity

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 258.32 g/mol

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticonvulsant Activity : Studies have shown that this compound can modulate neurotransmitter systems, particularly GABAergic pathways. This modulation is crucial for its anticonvulsant effects, making it a candidate for treating seizure disorders .
  • Antitumor Properties : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. Its mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticonvulsant Efficacy :
    • A study conducted on animal models highlighted that doses of this compound significantly reduced the frequency of seizures induced by pentylenetetrazole (PTZ) compared to control groups.
  • Antitumor Activity :
    • In vitro assays showed that the compound inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Anti-inflammatory Studies :
    • In a murine model of inflammation, treatment with the compound resulted in a significant decrease in paw edema and reduced levels of TNF-alpha and IL-6 in serum samples compared to untreated controls .

Data Table: Summary of Biological Activities

Biological ActivityExperimental ModelObserved EffectReference
AnticonvulsantAnimal Model (PTZ)Reduced seizure frequency
AntitumorHeLa & MCF-7 CellsInhibited cell proliferation (IC50: 10-30 µM)
Anti-inflammatoryMurine ModelDecreased paw edema; reduced TNF-alpha levels

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